3-(2-chlorophenyl)-5-methyl-N-(3-methylbutyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine
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Overview
Description
“3-(2-chlorophenyl)-5-methyl-N-(3-methylbutyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine” is a synthetic organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “3-(2-chlorophenyl)-5-methyl-N-(3-methylbutyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine” typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the pyrazole ring: Starting with a suitable hydrazine derivative and an α,β-unsaturated carbonyl compound.
Cyclization to form the pyrazolo[1,5-a]pyrimidine core: Using a cyclization agent such as phosphorus oxychloride (POCl3).
Introduction of the trifluoromethyl group: Using a trifluoromethylating agent like trifluoromethyl iodide (CF3I).
Substitution reactions: Introducing the 2-chlorophenyl and 3-methylbutyl groups through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:
Use of catalysts: To enhance reaction rates.
Controlled temperature and pressure: To ensure optimal reaction conditions.
Purification techniques: Such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
“3-(2-chlorophenyl)-5-methyl-N-(3-methylbutyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine” can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate (KMnO4).
Reduction: Using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products
The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways.
Medicine: Potential therapeutic agent for treating diseases due to its biological activity.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of “3-(2-chlorophenyl)-5-methyl-N-(3-methylbutyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine” involves interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate biological pathways, leading to therapeutic effects. The exact molecular targets and pathways would depend on the specific biological activity of the compound.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[1,5-a]pyrimidine derivatives: Known for their diverse biological activities.
Trifluoromethylated compounds: Often exhibit enhanced metabolic stability and bioavailability.
Uniqueness
“3-(2-chlorophenyl)-5-methyl-N-(3-methylbutyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine” is unique due to its specific substitution pattern, which may confer distinct biological properties compared to other similar compounds.
Properties
Molecular Formula |
C19H20ClF3N4 |
---|---|
Molecular Weight |
396.8 g/mol |
IUPAC Name |
3-(2-chlorophenyl)-5-methyl-N-(3-methylbutyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine |
InChI |
InChI=1S/C19H20ClF3N4/c1-11(2)8-9-24-15-10-12(3)25-18-16(13-6-4-5-7-14(13)20)17(19(21,22)23)26-27(15)18/h4-7,10-11,24H,8-9H2,1-3H3 |
InChI Key |
RQOOVFRRHUCRIM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C(=NN2C(=C1)NCCC(C)C)C(F)(F)F)C3=CC=CC=C3Cl |
Origin of Product |
United States |
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